Regioisomeric Purity in Aryl Bromide Cross-Coupling: Meta vs. Para Positional Specificity
The primary and non-negotiable differentiation is the fixed meta-substitution pattern of 1-bromo-3-isobutylbenzene, as verified by its InChI Key (YSJTXBKDIUSLGN-UHFFFAOYSA-N) [1]. This ensures the incorporation of a 3-isobutylphenyl unit into target molecules, a geometry that cannot be achieved with the structurally similar para-isomer, 1-bromo-4-isobutylbenzene. The choice between these isomers is a binary decision with zero substitutability; selecting the para-isomer (CAS 2051-99-2) will lead to a structurally different, and likely inactive or off-target, final product. This regioisomeric identity is the foundational differentiator for any procurement specification .
| Evidence Dimension | Regioisomeric Configuration (Substitution Pattern) |
|---|---|
| Target Compound Data | meta-substituted (1-bromo-3-isobutylbenzene) |
| Comparator Or Baseline | para-substituted (1-bromo-4-isobutylbenzene) |
| Quantified Difference | Not applicable (binary qualitative difference) |
| Conditions | Structural verification via InChI Key and spectroscopic methods |
Why This Matters
For procurement, verifying the correct regioisomer is the single most critical quality attribute; using the wrong isomer invalidates the entire synthetic sequence.
- [1] PubChem. (n.d.). 1-Bromo-3-isobutylbenzene (Compound Summary). View Source
